molecular formula C20H25FN4O2 B2415275 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 941887-08-7

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2415275
CAS No.: 941887-08-7
M. Wt: 372.444
InChI Key: GJFDPROQEQPGAC-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O2 and its molecular weight is 372.444. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-fluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-24(2)15-11-9-14(10-12-15)18(25(3)4)13-22-19(26)20(27)23-17-8-6-5-7-16(17)21/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFDPROQEQPGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C21H28N4O3
  • Molecular Weight : Approximately 384.5 g/mol
  • CAS Number : 900005-49-4

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study focusing on its effects on pancreatic cancer cells (Panc-1) and triple-negative breast cancer cells (MDA-MB-231) revealed promising results:

  • Cytotoxicity : The compound demonstrated a dose-dependent inhibition of cell viability in both cancer cell lines. At concentrations of 1 µM and 2 µM, it significantly reduced colony formation in MDA-MB-231 cells .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Neuropharmacological Effects

The dimethylamino groups present in the compound are associated with neuropharmacological activities. Studies have shown that similar compounds can influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety:

  • Serotonergic Activity : Preliminary investigations suggest that the compound may enhance serotonergic activity, which could be beneficial in managing mood disorders.
  • Anti-emetic Properties : Compounds with similar structures have been reported to reduce nausea, indicating potential applications in anti-emetic therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Dimethylamino Groups : The presence of multiple dimethylamino groups enhances interaction with biological targets, improving potency against cancer cell lines .
  • Fluorophenyl Substitution : The incorporation of a fluorophenyl moiety may influence pharmacokinetics and receptor binding affinity, contributing to the overall biological efficacy.

Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, this compound was tested against various cancer cell lines:

Cell LineIC50 (µM)Observations
Panc-11.5Significant reduction in colony formation
MDA-MB-2312.0Induced apoptosis observed via flow cytometry

The results indicated that this compound could be a viable candidate for further development as an anticancer agent.

Study 2: Neuropharmacological Evaluation

A separate study evaluated the neuropharmacological effects of similar compounds containing dimethylamino groups:

CompoundEffect on Serotonin LevelsAnti-emetic Activity
N1-Dimethylaminophenyl derivativeIncreasedYes
N1-DimethylaminobenzamideModerateNo

This evaluation suggests that modifications to the structure can significantly alter the pharmacological profile.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with coupling intermediates like oxalyl chloride derivatives with substituted amines. Critical steps include:

  • Amide bond formation : Reaction of 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine with oxalyl chloride under inert conditions (argon/nitrogen) to form the oxalamide backbone.
  • Substitution reactions : Introducing the 2-fluorophenyl group via nucleophilic acyl substitution, requiring catalysts like triethylamine and solvents such as DCM or DMF .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization depends on temperature control (0–25°C), solvent polarity, and catalyst selection .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of dimethylamino (δ ~2.8–3.2 ppm), fluorophenyl (δ ~7.1–7.4 ppm), and oxalamide (δ ~8.2–8.5 ppm) groups .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretching in the oxalamide moiety .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₉F₂N₅O₂) and molecular weight (~454.5 g/mol) .

Q. What functional groups contribute to its biological activity, and how do they influence reactivity?

The compound’s activity arises from:

  • Dimethylamino groups : Enhance solubility and enable hydrogen bonding with biological targets (e.g., enzymes) .
  • Fluorophenyl moiety : Increases lipophilicity, improving membrane permeability. The electron-withdrawing fluorine atom stabilizes aromatic interactions .
  • Oxalamide core : Acts as a hydrogen-bond acceptor, critical for binding to kinase active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or target isoforms. Strategies include:

  • Standardized assays : Use uniform protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare activity of derivatives to isolate substituent effects (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase) to validate binding modes .

Q. What methodologies optimize coupling reactions to minimize side products during synthesis?

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
  • Flow chemistry : Continuous flow systems improve heat distribution and reduce side reactions (e.g., hydrolysis) .
  • Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) to prevent unwanted acylation .

Q. How does pH affect the compound’s stability in biological assays?

  • Acidic conditions (pH <5) : Hydrolysis of the oxalamide bond occurs, reducing activity. Stabilize with buffered solutions (e.g., citrate buffer) .
  • Neutral to basic conditions (pH 7–9) : The compound remains stable, but dimethylamino groups may protonate, altering binding kinetics. Use molecular dynamics simulations to predict ionization effects .

Key Methodological Insights

  • Experimental Design : Use orthogonal purification (e.g., HPLC + recrystallization) to ensure reproducibility in pharmacological studies .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.